molecular formula C13H24N2O4 B13320461 (2S)-2-Amino-2-(1-(tert-butoxycarbonyl)-3-methylpiperidin-4-yl)acetic acid

(2S)-2-Amino-2-(1-(tert-butoxycarbonyl)-3-methylpiperidin-4-yl)acetic acid

Cat. No.: B13320461
M. Wt: 272.34 g/mol
InChI Key: SZGAJFRQIWTESA-RTBKNWGFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-Amino-2-(1-(tert-butoxycarbonyl)-3-methylpiperidin-4-yl)acetic acid is a complex organic compound with potential applications in various fields including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group, a tert-butoxycarbonyl group, and a piperidine ring. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-2-(1-(tert-butoxycarbonyl)-3-methylpiperidin-4-yl)acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

    Amino Group Addition: The amino group is added through a nucleophilic substitution reaction.

    Final Coupling: The final step involves coupling the piperidine derivative with glycine or a glycine derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-2-(1-(tert-butoxycarbonyl)-3-methylpiperidin-4-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

(2S)-2-Amino-2-(1-(tert-butoxycarbonyl)-3-methylpiperidin-4-yl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-2-Amino-2-(1-(tert-butoxycarbonyl)-3-methylpiperidin-4-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-Amino-2-(1-(tert-butoxycarbonyl)-3-methylpiperidin-4-yl)propionic acid
  • (2S)-2-Amino-2-(1-(tert-butoxycarbonyl)-3-methylpiperidin-4-yl)butanoic acid

Uniqueness

(2S)-2-Amino-2-(1-(tert-butoxycarbonyl)-3-methylpiperidin-4-yl)acetic acid is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C13H24N2O4

Molecular Weight

272.34 g/mol

IUPAC Name

(2S)-2-amino-2-[3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid

InChI

InChI=1S/C13H24N2O4/c1-8-7-15(12(18)19-13(2,3)4)6-5-9(8)10(14)11(16)17/h8-10H,5-7,14H2,1-4H3,(H,16,17)/t8?,9?,10-/m0/s1

InChI Key

SZGAJFRQIWTESA-RTBKNWGFSA-N

Isomeric SMILES

CC1CN(CCC1[C@@H](C(=O)O)N)C(=O)OC(C)(C)C

Canonical SMILES

CC1CN(CCC1C(C(=O)O)N)C(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.